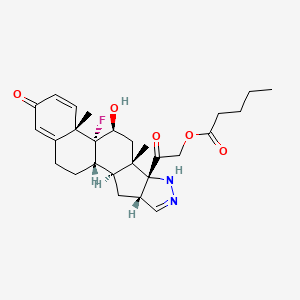
9-Fluoro-2',16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, such as eczema and psoriasis, due to its ability to reduce inflammation and suppress immune responses.
準備方法
The synthesis of 9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate involves multiple steps, starting from the basic steroid structure. The process typically includes:
Fluorination: Introduction of the fluorine atom at the 9th position.
Hydroxylation: Addition of hydroxyl groups at the 11beta and 21 positions.
Pyrazole Ring Formation: Formation of the pyrazole ring at the 17,16-c position.
Valerate Esterification: Esterification of the 21-hydroxyl group with valeric acid to form the valerate ester.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
化学反応の分析
9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Hydrolysis: The valerate ester can be hydrolyzed to yield the parent alcohol and valeric acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis.
科学的研究の応用
9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as inflammation and immune response.
Medicine: Applied in the development of new corticosteroid drugs with improved efficacy and reduced side effects.
Industry: Utilized in the formulation of topical creams and ointments for treating skin conditions.
作用機序
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The molecular targets include cytokines, chemokines, and adhesion molecules, which are downregulated to reduce inflammation and immune activity.
類似化合物との比較
9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is unique due to its specific fluorination and pyrazole ring structure. Similar compounds include:
Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties but lacks the fluorine atom and pyrazole ring.
Prednisolone: A synthetic corticosteroid with a similar structure but different functional groups.
Betamethasone: Another synthetic corticosteroid with a fluorine atom but different ester groups.
These comparisons highlight the unique structural features and enhanced potency of 9-fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate.
特性
CAS番号 |
72149-74-7 |
|---|---|
分子式 |
C27H35FN2O5 |
分子量 |
486.6 g/mol |
IUPAC名 |
[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H35FN2O5/c1-4-5-6-23(34)35-15-22(33)27-17(14-29-30-27)12-20-19-8-7-16-11-18(31)9-10-24(16,2)26(19,28)21(32)13-25(20,27)3/h9-11,14,17,19-21,30,32H,4-8,12-13,15H2,1-3H3/t17-,19-,20-,21-,24-,25-,26-,27-/m0/s1 |
InChIキー |
FPOWSAWKLZNVMB-INNYVZBXSA-N |
異性体SMILES |
CCCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C=NN2 |
正規SMILES |
CCCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


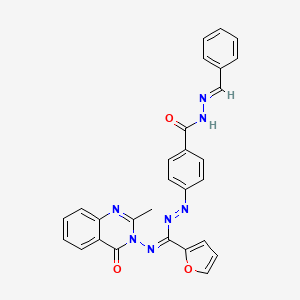
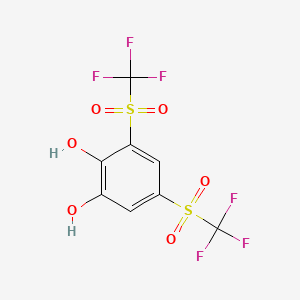
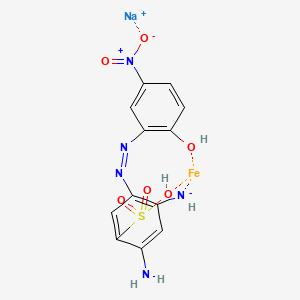
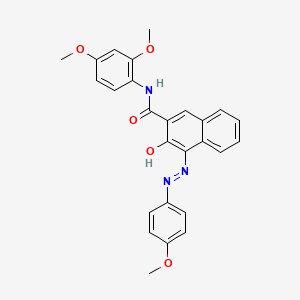
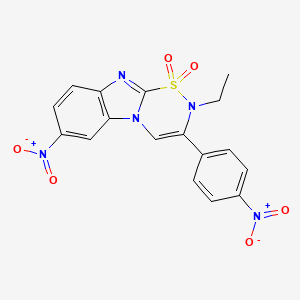
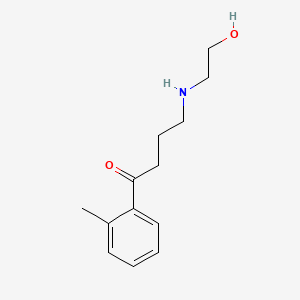
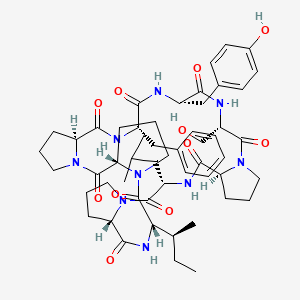
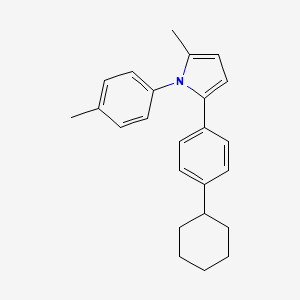




![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)

